GLS1 Inhibitor

Description

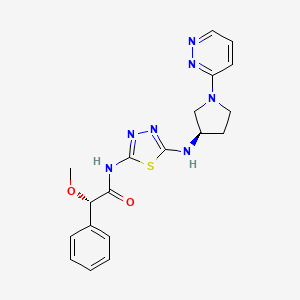

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methoxy-2-phenyl-N-[5-[[(3R)-1-pyridazin-3-ylpyrrolidin-3-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O2S/c1-28-16(13-6-3-2-4-7-13)17(27)22-19-25-24-18(29-19)21-14-9-11-26(12-14)15-8-5-10-20-23-15/h2-8,10,14,16H,9,11-12H2,1H3,(H,21,24)(H,22,25,27)/t14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQLQDLJJUAEGT-ZBFHGGJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)NC3CCN(C3)C4=NN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H](C1=CC=CC=C1)C(=O)NC2=NN=C(S2)N[C@@H]3CCN(C3)C4=NN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GLS1 Inhibitors in Cancer

Executive Summary: Cancer cell metabolism is characterized by a significant dependence on glutamine, a phenomenon termed "glutamine addiction." Glutaminase 1 (GLS1), the mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, represents a critical node in this reprogrammed metabolic network. By converting glutamine to glutamate, GLS1 provides a crucial source of carbon for the replenishment of the TCA cycle (anaplerosis) and nitrogen for the synthesis of biomass, in addition to maintaining redox homeostasis. Consequently, inhibiting GLS1 has emerged as a promising therapeutic strategy to selectively target and eliminate cancer cells. This guide provides a detailed examination of the mechanism of action of GLS1 inhibitors, their downstream cellular effects, quantitative measures of their efficacy, key experimental protocols for their study, and mechanisms of therapeutic resistance.

Introduction: The Role of Glutamine in Cancer Metabolism

Many cancer cells exhibit metabolic reprogramming to sustain their rapid proliferation and survival.[1] This includes an increased uptake and catabolism of glutamine, which serves as a primary bioenergetic and biosynthetic substrate.[2]

Glutamine Addiction in Cancer

Unlike normal differentiated cells, which primarily rely on glucose, many tumor cells become "addicted" to glutamine. This amino acid is crucial for:

-

Energy Production: Glutamine-derived α-ketoglutarate enters and replenishes the Tricarboxylic Acid (TCA) cycle, a process known as anaplerosis, which is vital for ATP production.[3]

-

Biosynthesis: Glutamine provides the nitrogen required for the synthesis of nucleotides and non-essential amino acids, and its carbon backbone contributes to lipid synthesis.[3][4]

-

Redox Homeostasis: Glutamine-derived glutamate is a direct precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant, which protects cancer cells from high levels of reactive oxygen species (ROS).[4][5]

Glutaminase 1 (GLS1): The Gateway Enzyme

The first and rate-limiting step of glutamine catabolism is the hydrolysis of glutamine to glutamate and ammonia, catalyzed by the enzyme glutaminase.[5] There are two isoforms, GLS1 and GLS2. GLS1 is the predominant isoform expressed in a wide variety of cancers and is associated with oncogenic drivers like MYC.[1][3] Its inhibition is therefore a key therapeutic strategy. Several small-molecule GLS1 inhibitors, including Telaglenastat (CB-839), BPTES, and Compound 968, have been developed to exploit this dependency.[2]

Core Mechanism of Action of GLS1 Inhibitors

GLS1 inhibitors are typically allosteric inhibitors that bind to a site distinct from the active site, inducing a conformational change that renders the enzyme inactive.[6][7] For instance, inhibitors like BPTES and CB-839 bind at the interface between GLS1 dimers, preventing the formation of the active tetrameric state.[7]

Direct Inhibition of Glutaminolysis

The primary mechanism of action is the direct blockade of the conversion of glutamine to glutamate. This leads to two immediate metabolic consequences within the cancer cell:

-

Depletion of Glutamate: Reduces the intracellular pool of glutamate, starving downstream pathways.

-

Accumulation of Glutamine: Causes a buildup of intracellular glutamine.

This enzymatic blockade disrupts the anaplerotic replenishment of the TCA cycle, severely impairing the cell's bioenergetic and biosynthetic capabilities.

Downstream Cellular Consequences of GLS1 Inhibition

The blockade of glutaminolysis initiates a cascade of events that compromise cancer cell viability through multiple interconnected pathways.

Disruption of Redox Homeostasis and Induction of Oxidative Stress

Glutamate is an essential precursor for the synthesis of glutathione (GSH), a tripeptide that neutralizes reactive oxygen species (ROS). By depleting glutamate, GLS1 inhibitors reduce the cellular capacity to synthesize GSH, leading to an accumulation of ROS, severe oxidative stress, and potentially inducing a form of iron-dependent cell death known as ferroptosis.[5]

Modulation of mTORC1 Signaling and Autophagy

The mTORC1 signaling pathway is a central regulator of cell growth and proliferation and is often hyperactivated in cancer. Glutamine metabolism is intricately linked to mTORC1 activation. Inhibition of GLS1 can lead to the downregulation of mTORC1 signaling, which in turn suppresses proliferation and induces autophagy, a cellular self-degradation process, as a stress response.[5]

Quantitative Analysis of GLS1 Inhibitor Efficacy

The potency of GLS1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both enzymatic and cell-based assays. Clinical efficacy is assessed in trials measuring outcomes like disease control rate (DCR).

Table 1: In Vitro Potency of Select GLS1 Inhibitors

| Inhibitor | Target | Assay Type | IC50 Value | Cancer Type / Cell Line | Reference |

|---|---|---|---|---|---|

| Telaglenastat (CB-839) | GLS1 (GAC) | Recombinant Enzyme | 24 nM | - | [8] |

| GLS1 | Tissue Homogenate (Kidney) | 20-30 nM | - | [7] | |

| Cell Proliferation | Cell-based | < 50 nM (sensitive lines) | Triple-Negative Breast Cancer (HCC1806) | [9] | |

| BPTES | GLS1 | Recombinant Enzyme | 0.16 µM | - | [10] |

| Cell Proliferation | Cell-based | 2-10 µM | Pancreatic, Lung Cancer | [10][11] | |

| Compound 968 | GLS1 | Cell Proliferation | ≤ 10 µM | Breast Cancer (MDA-MB-231) |

| | Cell Proliferation | Cell-based | ~10 µM | Ovarian Cancer (HEY, SKOV3) |[6][12] |

Table 2: Clinical Efficacy Data for GLS1 Inhibitors

| Inhibitor | Trial Phase | Cancer Types | Key Efficacy Metric | Result | Reference |

|---|---|---|---|---|---|

| Telaglenastat (CB-839) | Phase I/II (w/ Nivolumab) | Renal Cell Carcinoma (Checkpoint-naïve) | Overall Response Rate (ORR) | 24% | [13] |

| Phase I | Solid Tumors | Disease Control Rate (DCR) | 43% | [14] |

| IACS-6274 | Phase I | Advanced Solid Tumors | Disease Control Rate (DCR) at 12 weeks | 60% |[1][4][15] |

Key Experimental Protocols for Studying GLS1 Inhibitors

Evaluating the efficacy and mechanism of GLS1 inhibitors requires a suite of specialized assays.

GLS1 Enzymatic Activity Assay

A common method to measure the specific activity of GLS1 is a coupled enzyme assay. GLS1 produces glutamate, which is then used by glutamate dehydrogenase (GDH) to produce NADH. The rate of NADH production, measured by absorbance at 340 nm or fluorescence, is proportional to GLS1 activity.[16][17][18]

Protocol Outline:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-Acetate, pH 8.6), recombinant GLS1 enzyme, GDH, NAD+, and the inhibitor compound.

-

Reaction Setup: In a 96-well plate, combine the assay buffer, NAD+, GDH, and the GLS1 inhibitor at various concentrations.

-

Enzyme Addition: Add recombinant GLS1 to each well and pre-incubate to allow inhibitor binding.

-

Initiate Reaction: Start the reaction by adding the substrate, glutamine.

-

Kinetic Measurement: Immediately measure NADH production (absorbance at 340 nm or fluorescence) over time using a plate reader.

-

Data Analysis: Calculate the initial reaction velocity (V0) for each inhibitor concentration and determine the IC50 value.

Cell Viability and Proliferation Assays

Standard assays such as MTT, SRB, or CellTiter-Glo® are used to assess the impact of GLS1 inhibitors on cancer cell proliferation and viability after a set incubation period (e.g., 48-72 hours).

Metabolic Flux Analysis (Seahorse Assay)

The Seahorse XF Cell Mito Stress Test is a critical tool for assessing mitochondrial function by measuring the oxygen consumption rate (OCR) in real-time.[19][20][21] This assay reveals how GLS1 inhibition impacts cellular respiration.

Protocol Outline:

-

Cell Seeding: Plate cancer cells in a Seahorse XF microplate and allow them to adhere overnight.[21]

-

Inhibitor Treatment: Treat cells with the GLS1 inhibitor for a specified duration (e.g., 24 hours).

-

Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium and incubate in a CO2-free incubator.[19][21]

-

Mito Stress Test: Use the Seahorse analyzer to measure basal OCR, then sequentially inject mitochondrial stressors:

-

Oligomycin: ATP synthase inhibitor, reveals ATP-linked respiration.

-

FCCP: An uncoupling agent that disrupts the mitochondrial membrane potential, revealing maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors, which shut down mitochondrial respiration and reveal non-mitochondrial oxygen consumption.[19][20]

-

-

Data Analysis: Analyze the OCR profile to determine key parameters of mitochondrial function, such as basal respiration, ATP production, and spare respiratory capacity.

Mechanisms of Resistance to GLS1 Inhibition

Despite the promise of GLS1 inhibitors, cancer cells can develop resistance through metabolic reprogramming and stress-response pathways.

Upregulation of Compensatory Metabolic Pathways

Tumor cells can adapt to GLS1 blockade by upregulating alternative pathways to produce glutamate and fuel the TCA cycle. One such mechanism is the Glutaminase II pathway , where glutamine is converted to α-ketoglutaramate (KGM) and then to α-ketoglutarate by enzymes like glutamine transaminase K (GTK).[2][22] This bypasses the need for GLS1.

Activation of Stress Response Pathways

Inhibition of GLS1 induces amino acid stress, which can activate the GCN2-eIF2α-ATF4 signaling pathway.[23] The transcription factor ATF4 promotes the expression of genes involved in amino acid synthesis and transport, including the glutamine transporter ASCT2 (SLC1A5).[23] Upregulation of ASCT2 increases glutamine uptake, partially compensating for the enzymatic block and conferring resistance.[23]

Clinical Perspectives and Combination Strategies

While GLS1 inhibitors have shown modest single-agent activity in clinical trials, their true potential likely lies in combination therapies.[14][24] The metabolic stress induced by GLS1 inhibition can create new vulnerabilities that can be exploited by other agents. Promising combination strategies currently under investigation include pairing GLS1 inhibitors with:

-

Standard Chemotherapy: To sensitize resistant tumors.[6]

-

mTOR Inhibitors: To create a dual blockade on growth signaling and metabolic pathways.[25]

-

Immune Checkpoint Blockade (e.g., anti-PD-1/PD-L1): To modulate the tumor microenvironment and enhance anti-tumor immune responses.[13][26]

-

Other Metabolic Inhibitors: Such as those targeting glycolysis or alternative anaplerotic pathways.

Conclusion

GLS1 inhibitors represent a targeted therapeutic approach that exploits the unique metabolic dependencies of many cancers. Their mechanism of action is centered on the disruption of glutamine metabolism, which triggers a cascade of downstream effects including bioenergetic collapse, overwhelming oxidative stress, and suppression of key oncogenic signaling pathways. While challenges such as intrinsic and acquired resistance remain, a deeper understanding of these mechanisms is paving the way for rational combination therapies. The continued development and strategic implementation of GLS1 inhibitors hold significant promise for improving outcomes for patients with difficult-to-treat malignancies.

References

- 1. nursingcenter.com [nursingcenter.com]

- 2. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. IACS-6274 is well tolerated and biologically active in selected advanced tumours - Medical Conferences [conferences.medicom-publishers.com]

- 5. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolic inhibitor IACS-6274 shows early antitumor effects in underserved patients with advanced cancers | MD Anderson Cancer Center [mdanderson.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. assaygenie.com [assaygenie.com]

- 18. Glutamate Dehydrogenase, a Complex Enzyme at a Crucial Metabolic Branch Point - PMC [pmc.ncbi.nlm.nih.gov]

- 19. content.protocols.io [content.protocols.io]

- 20. agilent.com [agilent.com]

- 21. tabaslab.com [tabaslab.com]

- 22. Upregulation of the Glutaminase II Pathway Contributes to Glutamate Production upon Glutaminase 1 Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibition of GLS1 and ASCT2 Synergistically Enhances the Anticancer Effects in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. A Phase 1 Trial of MLN0128 (sapanisertib) and CB-839 HCl (telaglenastat) in Advanced NSCLC Patients (NCI 10327): Rationale and Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Targeting glutamine dependence through GLS1 inhibition suppresses ARID1A-inactivated clear cell ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Cutting Edge of Cancer Metabolism: A Technical Guide to the Discovery and Development of Novel GLS1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The metabolic reprogramming of cancer cells, a hallmark of malignancy, presents a fertile ground for novel therapeutic strategies. Among the key metabolic enzymes, Glutaminase 1 (GLS1) has emerged as a critical node in cancer cell survival and proliferation, making it a prime target for drug development. This technical guide provides an in-depth overview of the discovery and development of novel GLS1 inhibitors, detailing their mechanism of action, associated signaling pathways, and the experimental methodologies used to identify and validate these promising therapeutic agents.

Introduction: The Role of GLS1 in Cancer Metabolism

Glutaminase 1 is a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a crucial step in the metabolic pathway known as glutaminolysis.[1][2] This process provides cancer cells with essential building blocks for the synthesis of proteins, lipids, and nucleotides, and replenishes the tricarboxylic acid (TCA) cycle to support energy production.[1][3] Many tumors exhibit an increased dependence on glutamine, a phenomenon termed "glutamine addiction," making GLS1 a highly attractive target for therapeutic intervention.[2][4] Inhibition of GLS1 aims to starve cancer cells of these critical metabolites, thereby disrupting their growth and survival.[1] GLS1 has two main isoforms, kidney-type glutaminase (KGA) and glutaminase C (GAC), which arise from alternative splicing.[5][6][7] Many inhibitors are designed to target both isoforms.[8]

Prominent GLS1 Inhibitors in Development

A number of small molecule inhibitors targeting GLS1 have been developed and are in various stages of preclinical and clinical evaluation. These inhibitors can be broadly classified based on their binding mode and chemical structure.

Allosteric Inhibitors

The majority of clinically advanced GLS1 inhibitors are allosteric, binding to a site distinct from the active site to induce a conformational change that inactivates the enzyme.[6]

-

Telaglenastat (CB-839): A first-in-class, potent, selective, and orally bioavailable inhibitor of both KGA and GAC isoforms of GLS1.[8][9][10] It has been investigated in multiple clinical trials for both solid tumors and hematological malignancies.[6][11][12]

-

IACS-6274 (IPN60090): Another potent and selective oral GLS1 inhibitor that has shown promising anti-tumor activity in preclinical models and early-phase clinical trials.[13][14][15][16][17]

-

BPTES (Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide): A pioneering allosteric inhibitor of GLS1 that has been instrumental in validating GLS1 as a therapeutic target.[5][6][18] However, its poor pharmacokinetic properties have limited its clinical development.[19]

-

Compound 968: Another well-characterized allosteric GLS1 inhibitor used extensively in preclinical research.[5][18][20]

Novel Scaffolds

Researchers are continuously exploring novel chemical scaffolds to identify GLS1 inhibitors with improved potency, selectivity, and drug-like properties.[19][21] These efforts include structure-based drug design and high-throughput screening of compound libraries.[5][7][22][23]

Quantitative Data on GLS1 Inhibitors

The following tables summarize the key quantitative data for prominent GLS1 inhibitors based on preclinical and clinical studies.

Table 1: In Vitro Potency of Selected GLS1 Inhibitors

| Compound | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |

| Telaglenastat (CB-839) | Endogenous GLS1 (mouse kidney) | 23 | Tissue extract | [8] |

| Telaglenastat (CB-839) | Endogenous GLS1 (mouse brain) | 28 | Tissue extract | [8] |

| Telaglenastat (CB-839) | GLS1 | 24 | Not specified | [9] |

| IACS-6274 | GLS1 | Not specified in abstracts | --- | [13][14] |

| BPTES | GLS1 | Not specified in abstracts | --- | [6] |

| Compound 24y | GLS1 | 68 | Kinase assay | [6] |

| Compound 19 (C19) | GAC | Not specified in abstracts | Recombinant protein | [7] |

| GLS1 Inhibitor-7 | GLS1 | 46,700 | Not specified | [24] |

Table 2: In Vivo Efficacy and Pharmacodynamic Effects of GLS1 Inhibitors

| Compound | Model | Dose | Effect | Reference |

| Telaglenastat (CB-839) | Patient-derived TNBC mouse model | 200 mg/kg twice daily (oral) | Suppressed tumor growth | [10] |

| Telaglenastat (CB-839) | Melanoma patient-derived cell lines | 1 µM | Decreased glutamine consumption by up to 80% after 12h | [25] |

| IACS-6274 | Phase 1 Trial (Advanced Solid Tumors) | 120 mg BID | 82.5% inhibition of glutamate/glutamine ratio in plasma | [13] |

| IACS-6274 | Phase 1 Trial (Advanced Solid Tumors) | 180 mg BID | 83.9% inhibition of glutamate/glutamine ratio in plasma | [13] |

| IACS-6274 | Phase 1 Trial (Advanced Solid Tumors) | 240 mg BID | 85.3% inhibition of glutamate/glutamine ratio in plasma | [13] |

| IACS-6274 | Phase 1 Trial (Advanced Solid Tumors) | Up to 180 mg BID | Well tolerated, preliminary anti-tumor activity observed | [13] |

Signaling Pathways Modulated by GLS1 Inhibition

GLS1 inhibition impacts several critical signaling pathways that are frequently dysregulated in cancer.

Glutaminolysis and Central Carbon Metabolism

The primary mechanism of action of GLS1 inhibitors is the disruption of glutaminolysis, leading to the depletion of glutamate and downstream metabolites.[1] This impairs the TCA cycle, reducing the production of ATP and biosynthetic precursors necessary for rapid cell proliferation.[1]

Caption: The central role of GLS1 in the glutaminolysis pathway.

mTOR and Nutrient Sensing Pathways

GLS1 activity is linked to the mTOR signaling pathway, a master regulator of cell growth and proliferation.[18][26] The production of α-ketoglutarate from glutamine is necessary for the activation of mTORC1.[26] By depleting α-ketoglutarate, GLS1 inhibitors can indirectly suppress mTORC1 signaling.

Caption: Inhibition of GLS1 can suppress mTORC1 signaling.

Redox Homeostasis and Oxidative Stress

Glutamate derived from glutamine is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.[14] GLS1 inhibition can lead to GSH depletion, resulting in increased reactive oxygen species (ROS) and oxidative stress, which can trigger apoptosis.[27][28]

Caption: GLS1 inhibition can induce oxidative stress and apoptosis.

Other Key Signaling Pathways

GLS1 has also been implicated in the regulation of other oncogenic signaling pathways, including:

-

AKT/GSK3β/CyclinD1 Pathway: GLS1 overexpression has been shown to activate this pathway, promoting cell proliferation in hepatocellular carcinoma.[20]

-

c-Myc and c-Jun: The oncoproteins c-Myc and c-Jun can upregulate GLS1 expression, creating a feed-forward loop that sustains cancer cell metabolism.[3][18]

-

IL6-JAK-STAT3 Signaling Pathway: Increased GLS1 expression may play a role in this pathway, which is involved in inflammation and cancer progression.[26]

Experimental Protocols

The following are detailed methodologies for key experiments used in the discovery and characterization of GLS1 inhibitors.

GLS1 Enzymatic Activity Assay (Fluorometric)

This assay measures the enzymatic activity of GLS1 by detecting the production of glutamate.

Materials:

-

Recombinant human GLS1 enzyme

-

GLS1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6, 0.2 mM EDTA, 50 mM K2HPO4)

-

L-Glutamine (substrate)

-

Coupling enzyme system (e.g., glutamate dehydrogenase)

-

NAD+

-

Diaphorase/resazurin system for fluorescent signal generation

-

Test compounds (GLS1 inhibitors)

-

96-well black microplate

-

Fluorescent microplate reader (Ex/Em = 535/587 nm or 340/460 nm depending on the kit)[29]

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions or established laboratory protocols.[30]

-

Compound Plating: Add 2 µL of the test compound at various concentrations (and a vehicle control, e.g., DMSO) to the wells of the 96-well plate.[30]

-

Enzyme Addition: Add 48 µL of diluted GLS1 enzyme solution to each well.[30]

-

Pre-incubation: Incubate the plate for 15-60 minutes at 37°C to allow the inhibitor to bind to the enzyme.[29][30]

-

Reaction Initiation: Add 50 µL of the L-glutamine substrate solution to initiate the enzymatic reaction.[30]

-

Incubation: Incubate the plate for 30-60 minutes at 37°C.[30]

-

Signal Detection: Measure the fluorescence using a microplate reader. The signal is proportional to the amount of glutamate produced.[29]

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a typical GLS1 enzymatic activity assay.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of GLS1 inhibitors on the viability of cancer cells.

Materials:

-

Cancer cell lines of interest

-

96-well opaque-walled plates

-

Cell culture medium

-

Test compounds (GLS1 inhibitors)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer[24]

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.[24]

-

Inhibitor Treatment: Treat the cells with serial dilutions of the GLS1 inhibitor (and a vehicle control).[24]

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C.[24]

-

Assay Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[24]

-

Signal Detection: Measure the luminescence using a plate reader.[24]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[24]

Western Blotting for Target Engagement and Pathway Analysis

Western blotting is used to assess the levels of specific proteins to confirm target engagement and investigate the effects of GLS1 inhibition on downstream signaling pathways.

Materials:

-

Cancer cell lines treated with GLS1 inhibitors

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GLS1, anti-p-AKT, anti-c-Myc, anti-cleaved caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Future Directions and Conclusion

The development of GLS1 inhibitors represents a significant advancement in the field of cancer metabolism. While early clinical data for compounds like Telaglenastat and IACS-6274 are promising, further research is needed to identify predictive biomarkers of response and to explore rational combination therapies.[13][14][31][32] The investigation of novel GLS1 inhibitors with improved pharmacological properties remains an active area of research.[19][21] Targeting the metabolic vulnerability of "glutamine-addicted" tumors with potent and selective GLS1 inhibitors holds great promise for improving patient outcomes in a variety of cancers.

References

- 1. What are GLS inhibitors and how do they work? [synapse.patsnap.com]

- 2. pnas.org [pnas.org]

- 3. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]

- 4. nbinno.com [nbinno.com]

- 5. Identification and characterization of a novel glutaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medkoo.com [medkoo.com]

- 10. apexbt.com [apexbt.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. IACS-6274 is well tolerated and biologically active in selected advanced tumours - Medical Conferences [conferences.medicom-publishers.com]

- 14. IACS-6274, a potent and selective inhibitor of glutaminase (GLS1) being developed for ASNS-low ovarian cancer and KEAP1/NFE2L2 mutant NSCLC patients [event.on24.com]

- 15. ascopubs.org [ascopubs.org]

- 16. researchgate.net [researchgate.net]

- 17. nursingcenter.com [nursingcenter.com]

- 18. mdpi.com [mdpi.com]

- 19. Novel allosteric glutaminase 1 inhibitors with macrocyclic structure activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. GLS1 promotes proliferation in hepatocellular carcinoma cells via AKT/GSK3β/CyclinD1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis, structure-activity relationship studies, and evaluation of novel GLS1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Structure-based virtual screening discovers novel kidney-type glutaminase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A pancancer analysis reveals the oncogenic role of glutaminase 1 (GLS1) in tumor metabolism and immune evasion: a bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Glutaminase 1 inhibitors: Therapeutic potential, mechanisms of action, and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. login.medscape.com [login.medscape.com]

- 29. bpsbioscience.com [bpsbioscience.com]

- 30. benchchem.com [benchchem.com]

- 31. researchgate.net [researchgate.net]

- 32. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Glutaminase 1 (GLS1) in Tumor Metabolism and Glutaminolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. A key feature of this reprogramming is the increased dependence on glutamine, a phenomenon often termed "glutamine addiction." At the heart of this metabolic shift lies glutaminase 1 (GLS1), the mitochondrial enzyme that catalyzes the first and rate-limiting step of glutaminolysis: the conversion of glutamine to glutamate. This guide provides an in-depth technical overview of the multifaceted role of GLS1 in tumor metabolism, its regulation, and its emergence as a promising therapeutic target. We will delve into the quantitative aspects of GLS1 dysregulation in cancer, detail key experimental protocols for its study, and visualize the intricate signaling pathways and experimental workflows involved.

Introduction: Glutaminolysis, the Engine of Cancer Proliferation

While aerobic glycolysis (the Warburg effect) has long been recognized as a central feature of cancer metabolism, the critical role of glutaminolysis has gained significant attention in recent years.[1][2] Cancer cells avidly consume glutamine from the tumor microenvironment, utilizing it as a primary carbon and nitrogen source to fuel a variety of essential cellular processes.[3][4] Glutaminolysis, the metabolic pathway that catabolizes glutamine, replenishes the tricarboxylic acid (TCA) cycle, supports the synthesis of nucleotides, non-essential amino acids, and fatty acids, and contributes to redox homeostasis through the production of glutathione (GSH).[1][5][6][7]

The commitment step in glutaminolysis is the hydrolysis of glutamine to glutamate and ammonia, a reaction catalyzed by the enzyme glutaminase (GLS).[8] Mammals express two isoforms of glutaminase, GLS1 and GLS2, which are encoded by distinct genes and exhibit different tissue distribution and kinetic properties.[8][9][10] GLS1, also known as kidney-type glutaminase (KGA), is broadly expressed and is the predominant isoform found to be overexpressed in a wide array of human cancers, correlating with poor prognosis.[1][9][11][12] In contrast, GLS2, or liver-type glutaminase (LGA), is primarily expressed in the liver and brain and can act as a tumor suppressor in some contexts.[7][9] This differential expression and function underscore the central role of GLS1 in promoting tumorigenesis, making it a highly attractive target for cancer therapy.[13]

The Molecular Machinery: GLS1 Isoforms and Splice Variants

The GLS gene gives rise to two primary splice variants: the kidney-type glutaminase (KGA) and the glutaminase C (GAC) isoform.[2][14] Both are located in the mitochondria.[2] While both isoforms catalyze the same reaction, they exhibit differences in their regulation and enzymatic activity, which can have significant implications for tumor biology. For instance, in prostate cancer, an isoform switch from the androgen receptor-dependent KGA to the more enzymatically potent, androgen-independent GAC has been shown to drive therapeutic resistance and disease progression.[15]

Quantitative Dysregulation of GLS1 in Cancer

The overexpression of GLS1 is a common feature across numerous cancer types. This upregulation is not a mere consequence of transformation but is often actively driven by oncogenic signaling pathways.

GLS1 Expression in Tumor vs. Normal Tissues

Numerous studies utilizing large-scale cancer genomics databases such as The Cancer Genome Atlas (TCGA) and Oncomine have consistently demonstrated the significant upregulation of GLS1 mRNA and protein in a variety of malignancies compared to their normal tissue counterparts.

| Tumor Type | GLS1 Expression Status | Reference |

| Hepatocellular Carcinoma (HCC) | Upregulated | [1][15][16] |

| Colorectal Cancer (CRC) | Upregulated | [1][11][12] |

| Breast Cancer | Upregulated (especially Triple-Negative) | [9][12][17] |

| Glioblastoma | Upregulated | [11] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Upregulated | [13] |

| Cholangiocarcinoma (CCA) | Upregulated | [10] |

| Ovarian Cancer | Upregulated | [1][18] |

| Osteosarcoma | Upregulated | [1][19] |

This table provides a summary of GLS1 expression status. For specific fold-change data, refer to the cited literature and publicly available cancer genomics databases.

Kinetic Parameters of GLS1

Understanding the kinetic properties of GLS1 is crucial for the development of effective inhibitors. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), providing an indication of enzyme-substrate affinity.[20]

| Enzyme | Km for Glutamine | Vmax | Tissue/Source | Reference |

| Kidney-type PAG (GLS1) | 0.6 mM | 1.1 µmol/mL/min | Mouse Kidney and Brain | [14] |

| His‐Δ129GAC | Not significantly affected by inhibitor | 45.06 ± 0.94 pmol·s−1 (uninhibited) | Recombinant Human | [21] |

Note: Kinetic parameters can vary depending on the specific isoform, post-translational modifications, and assay conditions.

Potency of GLS1 Inhibitors

The development of small molecule inhibitors targeting GLS1 has been a major focus of anti-cancer drug discovery. These inhibitors can be broadly classified as either active-site inhibitors or allosteric inhibitors.

| Inhibitor | Type | Target | IC50 | Cell Line/Assay Condition | Reference |

| CB-839 (Telaglenastat) | Allosteric | GLS1 | < 50 nM | Recombinant Human GAC | [17] |

| 20-30 nM | Kidney and Brain Homogenates | [17] | |||

| 3.2 x 10-3 µM | 293T cells (cKGA) | [22] | |||

| BPTES | Allosteric | GLS1 | ≥ 2 µM | TNBC cell lines | [17] |

| 0.7 - 3 µM | Recombinant GAC | [23] | |||

| Compound 968 | Allosteric | GLS1 | > 1 µM (48h) | MG63.3 Osteosarcoma cells | [19] |

| trans-CBTBP | Allosteric | GLS1 | 0.1 µM | 293T cells (cKGA) | [22] |

Regulation of GLS1 Expression and Activity

The elevated expression and activity of GLS1 in cancer are tightly controlled by a network of oncogenic signaling pathways and transcription factors.

Transcriptional Regulation by c-Myc

The oncoprotein c-Myc is a master regulator of cell growth and proliferation and plays a pivotal role in metabolic reprogramming. c-Myc directly upregulates GLS1 expression by binding to E-box sequences in the GLS1 promoter.[13] Furthermore, c-Myc can also indirectly increase GLS1 levels by repressing the expression of microRNAs (miR-23a and miR-23b) that target GLS1 mRNA for degradation.[17]

Signaling Pathways Modulating GLS1

Several key signaling pathways that are frequently dysregulated in cancer converge on the regulation of GLS1:

-

mTORC1 Signaling: The mammalian target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth, positively regulates GLS1 expression.[1]

-

PI3K/AKT Pathway: This pro-survival pathway can also contribute to the upregulation of GLS1.

-

Hypoxia-Inducible Factor (HIF): Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α can directly bind to the GLS1 promoter and activate its transcription, thereby promoting cancer cell invasion and metastasis.[11][19]

Experimental Protocols for Studying GLS1 and Glutaminolysis

A variety of experimental techniques are employed to investigate the role of GLS1 in cancer. Below are detailed methodologies for some of the key assays.

Glutaminase Activity Assay

This assay measures the enzymatic activity of GLS1 by quantifying the production of glutamate.

Principle: Glutaminase converts L-glutamine to L-glutamate. The glutamate produced is then oxidized by glutamate dehydrogenase (GDH) to generate NADH, which can be measured spectrophotometrically or fluorometrically.[21] Alternatively, glutamate can be oxidized by glutamate oxidase to produce hydrogen peroxide, which is then used in a colorimetric or fluorometric reaction.[6]

Materials:

-

Cell or tissue lysates

-

Glutaminase Assay Buffer (e.g., 20 mM Potassium Phosphate, pH 7.4)[1]

-

L-glutamine solution (substrate)

-

Glutamate Dehydrogenase (GDH) or Glutamate Oxidase

-

NAD+ or a suitable probe for H2O2 detection

-

Microplate reader

Procedure (Fluorometric):

-

Sample Preparation: Homogenize cells or tissues in ice-cold assay buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine protein concentration of the lysate.

-

Reaction Mixture: Prepare a master mix containing assay buffer, probe, and enzyme mix (e.g., glutamate dehydrogenase).

-

Standard Curve: Prepare a glutamate standard curve to quantify the amount of glutamate produced in the enzymatic reaction.

-

Assay: a. Add samples and standards to a 96-well plate. b. Add the reaction mixture to all wells. c. Add the glutamine substrate to initiate the reaction. d. Incubate at 37°C for a specified time (e.g., 30-60 minutes). e. Measure fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 415/475 nm).[1]

-

Calculation: Determine the concentration of glutamate produced from the standard curve and calculate glutaminase activity, typically expressed as U/mg of protein (where 1 U = 1 µmol of glutamate produced per minute).

Western Blotting for GLS1 Expression

This technique is used to detect and quantify the amount of GLS1 protein in a sample.

Principle: Proteins from cell or tissue lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with an antibody specific for GLS1.

Materials:

-

Cell or tissue lysates prepared in RIPA buffer or similar lysis buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against GLS1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Prepare protein lysates from cells or tissues.[24][25] Determine protein concentration using a BCA or Bradford assay.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.[25][26]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25][26]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[25][27]

-

Primary Antibody Incubation: Incubate the membrane with the primary GLS1 antibody overnight at 4°C with gentle agitation.[25][26]

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24][25]

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[24][25]

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[25]

Chromatin Immunoprecipitation (ChIP) for c-Myc Binding to the GLS1 Promoter

ChIP is used to determine if a specific protein (e.g., c-Myc) binds to a specific DNA sequence (e.g., the GLS1 promoter) in living cells.

Principle: Proteins are cross-linked to DNA in intact cells. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by qPCR.

Materials:

-

Formaldehyde for cross-linking

-

Cell lysis and sonication buffers

-

Antibody against c-Myc

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

Primers for the GLS1 promoter region containing the E-box

-

qPCR machine and reagents

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.[13][28]

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.[13][28]

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-c-Myc antibody overnight at 4°C.[13] Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.[28]

-

DNA Purification: Treat with RNase A and proteinase K, then purify the DNA.[28]

-

qPCR Analysis: Perform quantitative PCR using primers specific for the E-box element in the GLS1 promoter to quantify the amount of co-precipitated DNA.[13]

shRNA-mediated Knockdown of GLS1

This technique is used to specifically reduce the expression of GLS1 to study its functional role in cancer cells.

Principle: Short hairpin RNAs (shRNAs) are introduced into cells, where they are processed into small interfering RNAs (siRNAs). These siRNAs guide the RNA-induced silencing complex (RISC) to cleave the target GLS1 mRNA, leading to its degradation and reduced protein expression.

Materials:

-

Lentiviral or retroviral vectors containing shRNA sequences targeting GLS1

-

Packaging plasmids

-

HEK293T cells for virus production

-

Target cancer cell line

-

Polybrene or other transduction enhancers

-

Puromycin or other selection agents

Procedure:

-

Virus Production: Co-transfect HEK293T cells with the shRNA-containing vector and packaging plasmids to produce viral particles.[13]

-

Transduction: Infect the target cancer cell line with the viral supernatant in the presence of polybrene.[13]

-

Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

-

Validation: Confirm the knockdown of GLS1 expression by Western blotting and/or qRT-PCR.[2][13]

Metabolic Flux Analysis using 13C-labeled Glutamine

This powerful technique allows for the tracing of glutamine-derived carbons through various metabolic pathways.

Principle: Cells are cultured in a medium containing a stable isotope-labeled nutrient, such as [U-13C5]-glutamine. The labeled carbons are incorporated into downstream metabolites. The distribution of these isotopes in various metabolites is then measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, providing a quantitative measure of metabolic pathway activity.[5][29][30]

Materials:

-

Culture medium with [U-13C5]-glutamine

-

Metabolite extraction buffers (e.g., methanol/water)

-

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Labeling: Culture cells in the presence of 13C-labeled glutamine for a defined period to reach isotopic steady state.[7]

-

Metabolite Extraction: Quench metabolism rapidly (e.g., with cold methanol) and extract the intracellular metabolites.[30]

-

MS Analysis: Analyze the metabolite extracts by GC-MS or LC-MS to determine the mass isotopomer distribution for key metabolites of the TCA cycle and other related pathways.[29]

-

Data Analysis: Use specialized software to calculate the relative or absolute fluxes through different metabolic pathways.[7][31][32]

In Vivo Xenograft Studies with GLS1 Inhibitors

These studies are essential for evaluating the anti-tumor efficacy of GLS1 inhibitors in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with a GLS1 inhibitor, and the effect on tumor growth and metastasis is monitored.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line

-

Matrigel (optional, for subcutaneous injection)

-

GLS1 inhibitor (e.g., CB-839)

-

Vehicle for drug delivery

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells into the mice.[19][33][34][35]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm3).[33]

-

Treatment: Randomize the mice into treatment and control groups. Administer the GLS1 inhibitor or vehicle according to the desired schedule (e.g., daily oral gavage).[19][33]

-

Monitoring: Measure tumor volume with calipers regularly (e.g., twice a week).[33] Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Visualizing the Network: Signaling Pathways and Experimental Workflows

To better understand the complex interplay of molecules and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways Regulating GLS1

Caption: Regulation of GLS1 expression by key oncogenic pathways.

The Glutaminolysis Pathway

Caption: The central role of GLS1 in the glutaminolysis pathway.

Experimental Workflow for ChIP-qPCR

Caption: Step-by-step workflow for Chromatin Immunoprecipitation (ChIP).

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for an in vivo xenograft study with a GLS1 inhibitor.

Conclusion and Future Directions

GLS1 stands as a critical node in the metabolic rewiring of cancer cells, playing a central role in fueling their growth, survival, and proliferation. Its consistent overexpression across a multitude of cancers and the profound anti-tumor effects observed upon its inhibition underscore its significance as a high-value therapeutic target. The development of potent and selective GLS1 inhibitors, such as CB-839, has shown considerable promise in preclinical models and is currently being evaluated in clinical trials.[10][17][18][29]

Future research in this field will likely focus on several key areas. Firstly, the identification of predictive biomarkers to identify patient populations most likely to respond to GLS1-targeted therapies is of paramount importance. This may involve assessing the expression levels of GLS1, the mutational status of key oncogenes like MYC, or the metabolic phenotype of the tumor. Secondly, exploring rational combination therapies that pair GLS1 inhibitors with other anti-cancer agents, such as standard chemotherapy or other targeted therapies, holds the potential to enhance efficacy and overcome resistance mechanisms.[18][29] Finally, a deeper understanding of the intricate crosstalk between glutamine metabolism and other metabolic pathways, as well as the tumor microenvironment, will be crucial for the continued development of novel and effective anti-cancer strategies targeting the metabolic vulnerabilities of tumors.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. Knockdown of PKM2 and GLS1 expression can significantly reverse oxaliplatin-resistance in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.novusbio.com [resources.novusbio.com]

- 4. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. An optimized method for estimating glutaminase activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monitoring and modelling the glutamine metabolic pathway: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutaminase-1/GLS1 Antibody | Cell Signaling Technology [cellsignal.com]

- 9. cohesionbio.com [cohesionbio.com]

- 10. researchgate.net [researchgate.net]

- 11. Glutaminase 1 expression in colorectal cancer cells is induced by hypoxia and required for tumor growth, invasion, and metastatic colonization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A pancancer analysis reveals the oncogenic role of glutaminase 1 (GLS1) in tumor metabolism and immune evasion: a bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Kidney-type glutaminase (GLS1) is a biomarker for pathologic diagnosis and prognosis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Liver Meeting 2023 [aasld.confex.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glutaminase-1 (GLS1) inhibition limits metastatic progression in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 21. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. origene.com [origene.com]

- 25. bio-rad.com [bio-rad.com]

- 26. uknowledge.uky.edu [uknowledge.uky.edu]

- 27. Western blot protocol | Abcam [abcam.com]

- 28. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 29. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

- 31. mdpi.com [mdpi.com]

- 32. Metabolic flux analysis as a tool for the elucidation of the metabolism of neurotransmitter glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. benchchem.com [benchchem.com]

- 34. benchchem.com [benchchem.com]

- 35. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Targeting Glutaminase 1 (GLS1): A Therapeutic Strategy in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the therapeutic potential of targeting Glutaminase 1 (GLS1), a critical enzyme in cancer metabolism. It covers the core molecular biology of GLS1, its role in oncogenic signaling, preclinical and clinical data on GLS1 inhibitors, and detailed experimental protocols for its study.

Introduction: Glutamine Addiction and the Central Role of GLS1

Many cancer cells exhibit a reprogrammed metabolism to fuel their rapid proliferation and survival, a phenomenon often described as "glutamine addiction".[1] Glutamine, the most abundant amino acid in the blood, is a key nutrient that provides cancer cells with carbon and nitrogen for the synthesis of macromolecules, energy production, and maintenance of redox homeostasis.[2][3] The metabolic pathway that catabolizes glutamine is known as glutaminolysis, and the first and rate-limiting step is the conversion of glutamine to glutamate, catalyzed by the mitochondrial enzyme glutaminase (GLS).[4]

There are two isoforms of glutaminase, GLS1 (kidney-type) and GLS2 (liver-type).[5] GLS1 is broadly expressed and has two primary splice variants: kidney-type glutaminase (KGA) and glutaminase C (GAC).[6] GLS1, particularly the GAC isoform, is frequently overexpressed in a wide range of cancers and its elevated expression is often correlated with poor patient prognosis, making it a compelling target for anticancer therapy.[7][8] Targeting GLS1 aims to "starve" cancer cells of essential metabolic precursors, thereby inhibiting their growth and survival.[8]

The Glutaminolysis Pathway and its Contribution to Cancer Metabolism

GLS1 is the gatekeeper of glutaminolysis. By converting glutamine to glutamate, it provides a crucial substrate for the Tricarboxylic Acid (TCA) cycle, supporting both bioenergetics and biosynthesis.

Caption: The Glutaminolysis Pathway in Cancer Cells.

The key contributions of GLS1-mediated glutaminolysis to cancer biology include:

-

TCA Cycle Anaplerosis : Glutamate is converted to the TCA cycle intermediate α-ketoglutarate (α-KG), replenishing the cycle to support energy production and provide precursors for other biosynthetic pathways.[2]

-

Redox Homeostasis : Glutamate is a precursor for the synthesis of glutathione (GSH), the primary endogenous antioxidant, which protects cancer cells from high levels of reactive oxygen species (ROS).[9]

-

Biosynthesis : The nitrogen from glutamine is essential for the synthesis of nucleotides (purines and pyrimidines) and non-essential amino acids, all of which are required for cell proliferation.[2][3]

Upstream Regulation and Signaling Networks of GLS1

GLS1 expression and activity are not constitutive but are tightly regulated by a network of oncogenic signaling pathways that rewire cellular metabolism to support malignant growth.

// Nodes cMyc [label="c-Myc", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HIF1a [label="HIF-1α\n(Hypoxia)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KRAS [label="KRAS Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cJUN [label="c-JUN", fillcolor="#4285F4", fontcolor="#FFFFFF"];

miR23ab [label="miR-23a/b", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

GLS1_gene [label="GLS1 Gene", shape=cds, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; GLS1_protein [label="GLS1 Protein", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Glutaminolysis [label="Increased\nGlutaminolysis", shape=box, style="filled,dashed", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges cMyc -> miR23ab [arrowhead=tee, label=" represses", color="#EA4335"]; miR23ab -> GLS1_gene [arrowhead=tee, label=" represses", color="#EA4335"]; cMyc -> GLS1_gene [label=" indirectly activates", style=dashed]; mTORC1 -> cMyc [label=" promotes translation"]; HIF1a -> GLS1_gene [label=" activates transcription"]; cJUN -> GLS1_gene [label=" activates transcription"]; KRAS -> GLS1_gene [label=" upregulates", style=dashed];

GLS1_gene -> GLS1_protein [label=" Transcription &\n Translation"]; GLS1_protein -> Glutaminolysis;

// Grouping {rank=same; cMyc; mTORC1; HIF1a; KRAS; cJUN;} }

Caption: Key Oncogenic Regulators of GLS1 Expression.

-

c-Myc : The transcription factor c-Myc is a master regulator of glutamine metabolism.[10] It indirectly upregulates GLS1 by transcriptionally repressing microRNAs (miR-23a and miR-23b) that would otherwise target GLS1 mRNA for degradation.[7]

-

mTORC1 : The mTORC1 signaling pathway, a central regulator of cell growth, positively regulates GLS1 expression by promoting the translation of c-Myc.[7][11]

-

Hypoxia (HIF-1α) : Under hypoxic conditions, common in the tumor microenvironment, Hypoxia-Inducible Factor 1-alpha (HIF-1α) directly binds to the GLS1 promoter and activates its transcription to support cancer cell survival and invasion.[12]

-

RAS/MAPK Pathway : Oncogenic KRAS mutations are associated with metabolic reprogramming that elevates glutamine-dependent pathways to support tumor growth.[13]

-

c-JUN : The oncogenic transcription factor c-Jun can directly bind to the GLS1 promoter to increase its expression.[14]

-

GLS1/c-Myc Feedback Loop : Recent evidence suggests a positive feedback loop where GLS1 activity stabilizes the c-Myc protein, further driving the aggressive phenotype of cancer cells.[10]

Therapeutic Targeting of GLS1: Inhibitors and Clinical Development

The dependence of many tumors on glutaminolysis has led to the development of small molecule inhibitors targeting GLS1. These agents function by binding to an allosteric site on the GLS1 tetramer, locking it in an inactive conformation.[6]

Preclinical Data

A variety of GLS1 inhibitors have demonstrated significant anti-tumor activity in preclinical models across numerous cancer types.

| Inhibitor | Cancer Type | Model | Efficacy Metric | Value | Citation |

| Telaglenastat (CB-839) | Triple-Negative Breast Cancer (TNBC) | Cell Lines (HCC1806, MDA-MB-231) | IC50 (Proliferation) | 20–55 nmol/L | [15] |

| TNBC | Cell Lines (Panel) | IC50 (Proliferation) | 2–300 nmol/L | [15] | |

| TNBC | Patient-Derived Xenograft (PDX) | Tumor Growth Inhibition (TGI) | 61% (as single agent) | [15] | |

| HER2+ Breast Cancer | Xenograft (JIMT-1) | TGI | 54% (single agent); 100% (+ Paclitaxel) | [15] | |

| Prostate Cancer | Cell Lines (LNCaP, PC-3) | IC50 (Clonogenic Assay) | <0.1 - 2 µM | [16] | |

| BPTES | TNBC | Cell Lines (HCC1937, BT-549) | IC50 (Proliferation) | 6.04 - 14.77 µM (with Cisplatin) | [17] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Cell Lines | IC50 | ~10 µM | [18] | |

| TNBC | Cell Lines (MDA-MB-231) | IC50 (Growth) | 2.4 µM | [19] | |

| IACS-6274 | Ovarian & NSCLC | In vitro / In vivo Models | - | Selectively inhibited growth | [20] |

Clinical Trial Data

Several GLS1 inhibitors have advanced into clinical trials, with Telaglenastat (CB-839) and IACS-6274 being the most prominent.

| Inhibitor | Trial ID | Phase | Cancer Type(s) | Key Findings & Quantitative Data | Citation |

| Telaglenastat (CB-839) | NCT02071862 | I | Advanced Solid Tumors | Recommended Phase 2 Dose (RP2D): 800 mg BID. Disease Control Rate (DCR) was 43% across expansion cohorts. In RCC, DCR was 50%. | [13] |

| Telaglenastat (CB-839) + Nivolumab | NCT02771626 | I/II | Melanoma, RCC, NSCLC | RP2D: 800 mg BID. Overall Response Rate (ORR) was 8.4% (9/107 patients). In checkpoint inhibitor-naïve ccRCC, ORR was 24%. | [21] |

| IACS-6274 | NCT03894540 | I | Advanced Solid Tumors | RP2D: 180 mg BID. DCR at 12 weeks was 60%. 6 of 20 patients had durable stable disease for >6 months. | [22][23][24] |

Biomarkers for Sensitivity and Mechanisms of Resistance

A key challenge in targeting metabolic pathways is identifying the patient populations most likely to respond. Research has uncovered potential biomarkers for sensitivity to GLS1 inhibition and mechanisms by which tumors can evade treatment.

Potential Biomarkers of Sensitivity

-

Low Asparagine Synthetase (ASNS) Expression : In some ovarian cancers, low levels of ASNS, an enzyme that can also produce glutamate, confers dependence on GLS1 and predicts sensitivity to IACS-6274.[20]

-

KEAP1/NFE2L2 (NRF2) Mutations : Mutations in KEAP1 or NFE2L2, which lead to constitutive activation of the antioxidant transcription factor NRF2, render non-small cell lung cancer (NSCLC) cells highly dependent on glutamine for glutathione synthesis and thus sensitive to GLS1 inhibition.[20][25]

-

ARID1A Inactivation : Inactivation of the SWI/SNF complex member ARID1A in clear cell ovarian carcinoma upregulates GLS1 and creates a metabolic dependency on glutamine, sensitizing cells to CB-839.[26]

-

VHL Loss-of-Function : Primarily found in clear cell renal cell carcinoma (ccRCC), loss of the Von Hippel-Lindau (VHL) tumor suppressor upregulates glutamine metabolism.[13]

Mechanisms of Resistance

-

Metabolic Reprogramming : Cancer cells can develop resistance by activating alternative metabolic pathways, such as glycolysis or fatty acid oxidation, to compensate for the loss of glutaminolysis.[7]

-

Upregulation of Compensatory Pathways : Tumors may evade GLS1 inhibition by upregulating the "glutaminase II" pathway, which provides an alternative route for glutamate production.[27]

-

Isoform Switching : In prostate cancer, resistance to hormonal therapy can be driven by a switch from the androgen-dependent KGA isoform to the more potent, androgen-independent GAC isoform of GLS1.[28]

// Nodes Start [label="Tumor Sample\n(e.g., NSCLC, Ovarian, RCC)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Biomarker [label="Biomarker Analysis\n(Genomic/Proteomic)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Keap1 [label="KEAP1/NFE2L2\nmutations?", fillcolor="#FFFFFF", fontcolor="#202124"]; Asns [label="Low ASNS\nexpression?", fillcolor="#FFFFFF", fontcolor="#202124"]; Arid1a [label="ARID1A\ninactivation?", fillcolor="#FFFFFF", fontcolor="#202124"];

Sensitive [label="High Likelihood of\nGLS1 Dependency", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resistant [label="Low Likelihood of\nGLS1 Dependency", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Treat [label="Consider GLS1\nInhibitor Therapy", shape=box, style="filled,dashed", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alternate [label="Consider Alternative\nTherapies", shape=box, style="filled,dashed", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Biomarker; Biomarker -> {Keap1, Asns, Arid1a}; Keap1 -> Sensitive [label=" Yes"]; Asns -> Sensitive [label=" Yes"]; Arid1a -> Sensitive [label=" Yes"];

Keap1 -> Resistant [label=" No"]; Asns -> Resistant [label=" No"]; Arid1a -> Resistant [label=" No"];

Sensitive -> Treat; Resistant -> Alternate; }

Caption: Logical Workflow for Patient Stratification.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to investigate GLS1 function and targeting.

Glutaminase (GLS) Activity Assay (Spectrophotometric)

This protocol measures the enzymatic activity of GLS in biological samples by quantifying the production of glutamate.

Principle: GLS converts glutamine to glutamate. Glutamate is then oxidized by glutamate oxidase, producing H₂O₂. The H₂O₂ reacts with a chromogenic substrate to produce a colored product, which is measured spectrophotometrically.[5][29]

Materials:

-

Assay Buffer (e.g., 50 mM Tris-Acetate, pH 8.6, 150 mM K₂HPO₄, 0.25 mM EDTA)

-

L-Glutamine solution (Substrate)

-

Glutamate Oxidase

-

Horseradish Peroxidase (HRP)

-

Chromogenic substrate (e.g., Amplex Red, or a solution for OPDV complex formation)[29]

-

Tissue or cell lysates

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable lysis buffer on ice. Centrifuge at high speed (e.g., 8000 x g) at 4°C for 10 minutes to pellet debris. Collect the supernatant for the assay.[5]

-

Reaction Setup: In a 96-well plate, prepare reaction wells containing the sample, a negative control (sample with no glutamine), and a blank (no sample).

-

Initiate Reaction: Add the assay buffer and a working solution containing glutamate oxidase, HRP, and the chromogenic substrate to each well.

-

Add Substrate: Initiate the enzymatic reaction by adding the L-glutamine substrate solution.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).[5][29]

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 435 nm for OPDV complex, ~620 nm for other colorimetric assays) using a microplate reader.[5][29]

-

Calculation: Calculate GLS activity based on a standard curve generated with known concentrations of glutamate, normalized to the total protein concentration of the sample lysate.

Western Blotting for GLS1 Protein Expression

This protocol is used to detect and quantify the expression levels of GLS1 protein in cell or tissue lysates.

Materials:

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking Buffer (e.g., 5% nonfat milk or BSA in TBST)

-

Primary Antibody: Anti-GLS1 (e.g., rabbit polyclonal or monoclonal)[6][10][28]

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

Loading Control Antibody: Anti-β-actin or Anti-GAPDH

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[30]

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-GLS1 antibody (e.g., at a dilution of 1:1000 to 1:15000) overnight at 4°C or for 1.5 hours at room temperature.[6][30]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to the loading control (e.g., β-actin).[30]

shRNA-Mediated Knockdown of GLS1

This protocol describes the use of short hairpin RNA (shRNA) to specifically silence the expression of the GLS1 gene to study its function.

Materials:

-

Lentiviral or retroviral vectors containing shRNA sequences targeting GLS1 and a non-targeting control shRNA.

-

Packaging plasmids (for virus production)

-

HEK293T cells (for packaging)

-

Target cancer cell line

-

Transfection reagent (e.g., Lipofectamine)

-

Polybrene

-

Puromycin or other selection antibiotic

Procedure:

-

Virus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.

-

Transduction: Plate the target cancer cells. Add the viral supernatant to the cells in the presence of Polybrene to enhance transduction efficiency.

-

Selection: 24-48 hours post-transduction, replace the medium with fresh medium containing a selection antibiotic (e.g., puromycin) to select for successfully transduced cells.

-

Validation of Knockdown: Expand the selected cell population. Validate the reduction in GLS1 expression at both the mRNA level (using qRT-PCR) and the protein level (using Western Blotting as described in Protocol 6.2).[31][32]

-

Functional Assays: Use the validated GLS1-knockdown and control cell lines to perform functional assays (e.g., proliferation, migration, metabolic analysis) to determine the consequences of GLS1 loss.[32][33]

Stable Isotope Tracing for Metabolomics

This protocol uses ¹³C-labeled glutamine to trace its metabolic fate within cancer cells, providing a dynamic view of glutaminolysis and downstream pathways.[3][7]

Materials:

-

Cell culture medium lacking standard glutamine

-

[U-¹³C₅]-L-glutamine (stable isotope tracer)

-

Target cancer cell lines

-

Extraction Solvent: 80% methanol, pre-chilled to -80°C

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Cell Seeding: Seed cancer cells and allow them to adhere and grow to the desired confluency.

-

Isotope Labeling: Aspirate the standard medium and replace it with medium containing [U-¹³C₅]-L-glutamine. Culture the cells for a defined time course (e.g., 0, 1, 4, 8, 24 hours) to allow the tracer to be incorporated into downstream metabolites.

-

Metabolite Extraction:

-

Quickly aspirate the labeling medium and wash the cells with ice-cold saline.

-

Immediately add ice-cold 80% methanol to the culture dish to quench metabolism and extract metabolites.[2]

-

Scrape the cells and collect the cell/methanol mixture.

-

Centrifuge at high speed at 4°C to pellet protein and cell debris.[2]

-

-

Sample Preparation: Collect the supernatant containing the polar metabolites and dry it under nitrogen or using a lyophilizer. Reconstitute the dried sample in a suitable solvent for LC-MS analysis.[2][7]

-

LC-MS Analysis: Analyze the samples using LC-MS to separate and detect the ¹³C-labeled isotopologues of downstream metabolites (e.g., glutamate, α-KG, other TCA cycle intermediates, amino acids, nucleotides).[3]

-

Data Analysis: Analyze the mass isotopologue distribution (MID) to determine the fractional contribution of glutamine to each metabolite pool, revealing the activity of glutaminolysis and related pathways.[3]

Conclusion and Future Directions

Targeting GLS1 represents a promising therapeutic strategy for a defined subset of cancers that are heavily reliant on glutamine metabolism. The development of potent and selective oral inhibitors like Telaglenastat and IACS-6274 has enabled the clinical validation of this approach. Future success will depend on the robust implementation of biomarker strategies to identify responsive patient populations and the development of rational combination therapies to overcome intrinsic and acquired resistance. Combining GLS1 inhibitors with agents targeting parallel metabolic pathways, cell cycle regulators, or immunotherapies holds significant promise for improving patient outcomes.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutaminase-1/GLS1 Antibody | Cell Signaling Technology [cellsignal.com]

- 4. cohesionbio.com [cohesionbio.com]

- 5. GLS antibody (29519-1-AP) | Proteintech [ptglab.com]

- 6. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutaminase-1/GLS1 (E9H6H) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. nursingcenter.com [nursingcenter.com]

- 12. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [en.bio-protocol.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. ascopubs.org [ascopubs.org]

- 16. Glutamine deprivation plus BPTES alters etoposide- and cisplatin-induced apoptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. IACS-6274, a potent and selective inhibitor of glutaminase (GLS1) being developed for ASNS-low ovarian cancer and KEAP1/NFE2L2 mutant NSCLC patients [event.on24.com]

- 20. A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. IACS-6274 is well tolerated and biologically active in selected advanced tumours - Medical Conferences [conferences.medicom-publishers.com]

- 22. Metabolic inhibitor IACS-6274 shows early antitumor effects in underserved patients with advanced cancers | MD Anderson Cancer Center [mdanderson.org]

- 23. researchgate.net [researchgate.net]

- 24. A Phase 1 Trial of MLN0128 (sapanisertib) and CB-839 HCl (telaglenastat) in Advanced NSCLC Patients (NCI 10327): Rationale and Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Targeting glutamine dependence through GLS1 inhibition suppresses ARID1A-inactivated clear cell ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Knockdown of PKM2 and GLS1 expression can significantly reverse oxaliplatin-resistance in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Glutaminase-1/GLS1 (E4T9Q) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 28. An optimized method for estimating glutaminase activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. GLS1 depletion inhibited colorectal cancer proliferation and migration via redox/Nrf2/autophagy-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive: Allosteric Versus Active Site Inhibition of Glutaminase 1 (GLS1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutaminase 1 (GLS1), a critical enzyme in cancer cell metabolism, has emerged as a promising therapeutic target. This guide provides a detailed technical comparison of the two primary modes of GLS1 inhibition: allosteric and active site inhibition. We delve into the mechanisms of action, present comparative quantitative data for key inhibitors, and provide detailed experimental protocols for their characterization. This document aims to equip researchers and drug development professionals with the necessary information to navigate the nuances of targeting GLS1 in oncology.